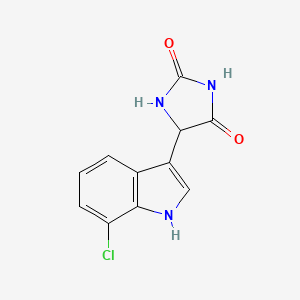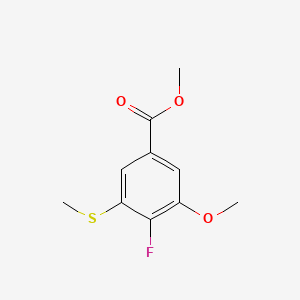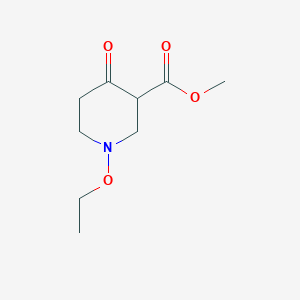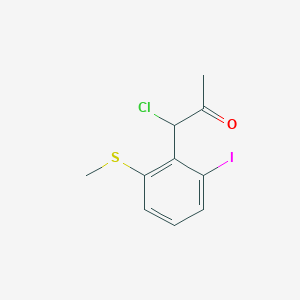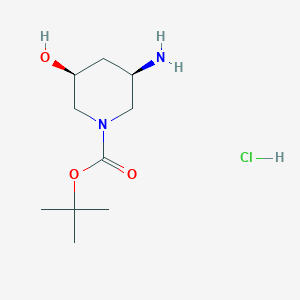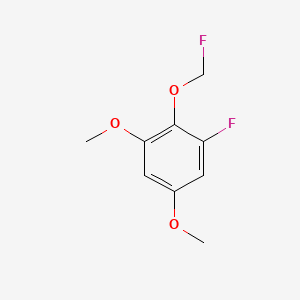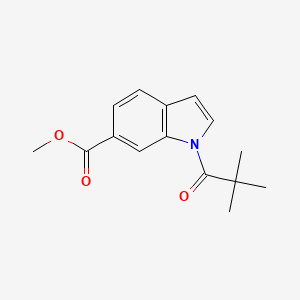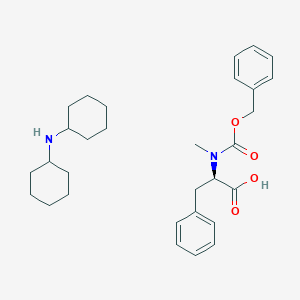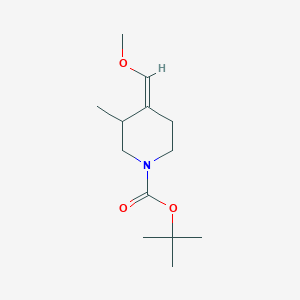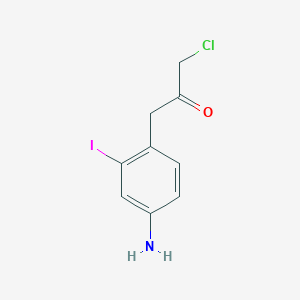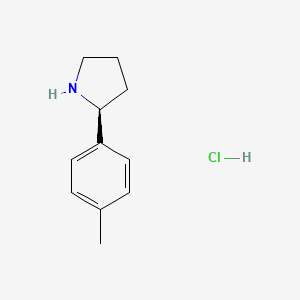
(2S)-2-(P-Tolyl)pyrrolidine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a pyrrolidine ring substituted with a 4-methylphenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE typically involves the reaction of 4-methylbenzaldehyde with (S)-proline in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomer. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of (2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
(2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-(4-METHYLPHENYL)PYRROLIDINE: Lacks the hydrochloride salt form but shares similar chemical properties.
(2S)-2-(4-ETHYLPHENYL)PYRROLIDINE HYDROCHLORIDE: Similar structure with an ethyl group instead of a methyl group.
(2S)-2-(4-METHYLPHENYL)PIPERIDINE HYDROCHLORIDE: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(2S)-2-(4-METHYLPHENYL)PYRROLIDINE HYDROCHLORIDE is unique due to its specific stereochemistry and the presence of the 4-methylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H16ClN |
|---|---|
Peso molecular |
197.70 g/mol |
Nombre IUPAC |
(2S)-2-(4-methylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-9-4-6-10(7-5-9)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H/t11-;/m0./s1 |
Clave InChI |
IAMWCVPKYDLDSZ-MERQFXBCSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@@H]2CCCN2.Cl |
SMILES canónico |
CC1=CC=C(C=C1)C2CCCN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


